D-xylulose
Overview
Description
D-xylulose is a chiral organic compound that belongs to the class of oxolanes. It is characterized by its three hydroxyl groups and one hydroxymethyl group attached to a five-membered ring. This compound is significant in various fields due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-xylulose typically involves the use of starting materials such as sugars or sugar derivatives. One common method is the reduction of a corresponding lactone or lactol using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes using enzymes that can selectively reduce or oxidize specific functional groups. These methods are advantageous due to their high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
D-xylulose undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
D-xylulose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which D-xylulose exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
D-xylulose: Unique due to its specific stereochemistry and functional groups.
(3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol: Differing in stereochemistry, leading to different reactivity and applications.
(3S,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol: Another stereoisomer with distinct properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXVFWRQNMEDEE-PYHARJCCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(O1)(CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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